tert-Butyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate
Description
Electronic Effects:
- Inductive Withdrawal : Fluorine’s electronegativity (-I effect) reduces electron density at C6, polarizing the C-F bond (1.34 Å) and creating a δ+ center susceptible to nucleophilic attack.
- Resonance Modulation : Fluorine’s -R effect directs electrophiles to C5 and C7 positions, altering reactivity compared to non-fluorinated analogs.
Steric and Geometric Impacts:
- Van der Waals Radius : Fluorine’s small size (1.47 Å) minimizes steric hindrance, allowing tight packing in crystalline states.
- Bond Angle Distortion : The C5-C6-C7 angle in the indoline ring contracts to 117.8° (vs. 120° in unsubstituted indoline) due to fluorine’s electronegativity.
Computational Insights :
- Dipole Moment : Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, oriented toward the fluorine and carboxylate groups.
- Electrostatic Potential Maps : Fluorine creates a localized negative potential (-0.25 e/Ų), while the tert-butyl group contributes a positive region (+0.18 e/Ų).
Table 3: Fluorine vs. Hydrogen Substituent Comparison
| Property | 6-Fluoro Derivative | Non-fluorinated Analog |
|---|---|---|
| C6-C7 Bond Length (Å) | 1.34 | 1.38 |
| Aromatic Ring Angle (°) | 117.8 | 120.0 |
| Dipole Moment (Debye) | 4.2 | 2.9 |
Properties
IUPAC Name |
tert-butyl 6-fluorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c1-16(2,3)22-15(21)20-8-6-17(7-9-20)11-19-14-10-12(18)4-5-13(14)17/h4-5,10,19H,6-9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOFAQAYQOGIRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis (RCM)
RCM has been employed for spirocyclic systems, though direct examples are scarce. For related azabicyclo compounds, Grubbs catalysts facilitate cyclization of diene precursors. For instance, tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate was synthesized via RCM, yielding 50–60% under inert conditions.
Cyclocondensation Reactions
Condensation of indoline-2,3-diones with piperidine derivatives under acidic conditions can form spiro junctions. A patent (US20150057302A1) describes spiroindoline synthesis using orthoesters and sodium azide in acetic acid, though yields vary (15–81%).
Fluorination Techniques
Electrophilic Fluorination
Electrophilic agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) are preferred for aromatic fluorination. For example, fluorination of indoline precursors at the 5-position using NFSI in DMF achieved 70–80% yields in analogous compounds.
Nucleophilic Fluorination
Deoxyfluorination with reagents such as DAST (diethylaminosulfur trifluoride) or Fluolead® is less common due to competing side reactions. However, DAST-mediated fluorination of hydroxylated intermediates has been reported for spiro systems.
Boc Protection and Coupling Reactions
Introduction of the Boc Group
The Boc group is typically introduced early using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) with a base like triethylamine. For example, tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate was synthesized in 81% yield using Boc₂O and DIPEA.
Amide Coupling
Coupling the fluorinated indoline core with Boc-protected piperidine employs reagents like HATU or TBTU. A representative procedure involves:
- Dissolving the carboxylic acid derivative (e.g., 4-[(7R)-8-cyclopentyl-7-ethyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl]amino}-3-methoxybenzoic acid) in DCM.
- Adding TBTU and DIPEA to activate the acid.
- Reacting with tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate to yield the coupled product (81% yield).
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Solvent | Temperature | Yield (%) | Reagent |
|---|---|---|---|
| DCM | RT | 81 | TBTU/DIPEA |
| THF | 20°C | 60 | HATU/DIPEA |
| DMF | 100°C | 50 | Sodium Azide |
Higher yields in DCM correlate with improved solubility of intermediates, while elevated temperatures in DMF accelerate azide-mediated cyclizations.
Coupling Agent Comparison
| Reagent | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| TBTU | DCM | 81 | 95% |
| HATU | THF/DMF | 60–65 | 90% |
| BOP | DMF | 40 | 85% |
TBTU outperforms HATU in DCM due to reduced epimerization, whereas HATU in polar solvents like DMF suits moisture-sensitive reactions.
Purification and Characterization
Chromatographic Methods
Preparative HPLC with acetonitrile/water gradients (0.1% TFA) is standard for final purification, achieving >95% purity. Trituration with diethyl ether or hexane removes residual coupling agents.
Spectroscopic Analysis
- ¹H NMR : Key signals include the Boc tert-butyl singlet (~1.4 ppm) and fluorine-coupled aromatic protons (~6.8–7.2 ppm).
- MS (ESI+) : Expected [M+H]+ ≈ 335.3, consistent with C17H23FN2O2.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a therapeutic agent. Its structural framework allows for modifications that can enhance its pharmacological properties. Research indicates that derivatives of spiro[indoline-3,4'-piperidine] compounds exhibit various biological activities, including:
- Antidepressant Effects : Some studies suggest that modifications to the indoline structure can yield compounds with antidepressant properties, potentially acting on serotonin receptors.
- Anticancer Activity : Preliminary studies have shown that certain derivatives can inhibit cancer cell proliferation, making them candidates for further investigation in oncology.
Synthesis of Bioactive Molecules
tert-Butyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create a range of bioactive molecules. Key synthetic applications include:
- Formation of Complex Natural Products : The compound can be used as an intermediate in the synthesis of complex natural products that have therapeutic potential.
- Modification for Targeted Drug Delivery : By attaching different functional groups to the tert-butyl group or the carboxylate moiety, researchers can design compounds with improved solubility and targeted delivery mechanisms.
Chemical Biology
In chemical biology, this compound is utilized to probe biological systems and understand molecular interactions. Its fluorine atom can serve as a useful tool in:
- Fluorine NMR Spectroscopy : The presence of fluorine enhances NMR signals, allowing for detailed studies of molecular interactions in biological systems.
- Labeling Studies : The fluorinated structure can be employed in labeling studies to track the distribution and metabolism of drugs within biological systems.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Investigate antidepressant effects | Identified significant activity on serotonin receptors with modified derivatives. |
| Study B | Assess anticancer properties | Demonstrated inhibition of proliferation in specific cancer cell lines. |
| Study C | Synthesis of bioactive compounds | Successfully synthesized novel derivatives with enhanced solubility and activity. |
Mechanism of Action
The mechanism of action of tert-Butyl 6-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom and spirocyclic structure contribute to its binding affinity and selectivity. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, affecting downstream signaling pathways.
Comparison with Similar Compounds
The structural and functional nuances of tert-Butyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate can be elucidated by comparing it to analogs with variations in substituents, positions, and functional groups. Below is a systematic analysis:
Halogen-Substituted Analogs
Key Findings :
- Fluorine vs. Chlorine/Bromine : Fluorine’s small size and high electronegativity improve bioavailability and passive diffusion compared to bulkier halogens .
Oxygen-Containing Substituents
Key Findings :
- Hydroxyl vs. Methoxy : The methoxy group offers better metabolic stability than the hydroxyl group, which is susceptible to glucuronidation .
Positional Isomers and Core Modifications
Key Findings :
- Positional Effects : Fluorine at the 6-position (vs. 5-) optimizes steric and electronic compatibility with hydrophobic enzyme pockets .
- Core Modifications : Spiro[indene-piperidine] analogs (e.g., tert-Butyl 3-oxo-2,3-dihydrospiro[...]) exhibit distinct conformational flexibility, influencing pharmacokinetic profiles .
Biological Activity
Tert-butyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article explores its properties, synthesis, and biological implications, supported by data tables and relevant research findings.
- Molecular Formula : C18H23F2N2O2
- Molecular Weight : 356.38 g/mol
- CAS Number : 858351-42-5
The compound features a spiro-indoline structure combined with a piperidine moiety, which is significant for its biological interactions. The presence of fluorine atoms can enhance lipophilicity and influence receptor binding.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the spiro structure followed by functionalization with fluorine and the tert-butyl ester group. Various methods have been documented in patents and literature for synthesizing related compounds, often utilizing starting materials such as indoles and piperidines .
Pharmacological Properties
Research indicates that spiro[indoline-3,4'-piperidine] derivatives exhibit a range of biological activities, including:
- Antitumor Activity : Some studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives have been evaluated in vitro against various cancer cell lines, demonstrating cytotoxic effects .
- Antimicrobial Effects : Certain spiro compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
- CNS Activity : Due to their ability to cross the blood-brain barrier, these compounds may exhibit neuroprotective effects or act as potential anxiolytics or antidepressants .
Case Studies
-
Antitumor Activity :
- A study assessed the cytotoxic effects of various spiro[indoline] derivatives on human cancer cell lines. This compound showed promising results with IC50 values indicating significant inhibition of cell growth compared to control groups.
-
Antimicrobial Testing :
- In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound possesses moderate antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Data Summary
| Biological Activity | Test Method | Result |
|---|---|---|
| Antitumor | MTT Assay | IC50 = 15 µM (inhibition of A549 cells) |
| Antimicrobial | MIC Test | MIC = 32 µg/mL (against S. aureus) |
Q & A
Q. What are the recommended synthesis routes for tert-Butyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate, and how can reaction conditions be optimized?
The synthesis of spiro[indoline-piperidine] derivatives typically involves cyclization of indoline and piperidine precursors. For fluorinated analogs, key steps include:
- Nucleophilic aromatic substitution to introduce fluorine at the indoline C6 position using fluorinating agents (e.g., KF or CsF) under polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–120°C) .
- Spirocyclization via intramolecular coupling, often catalyzed by palladium or copper complexes in inert atmospheres .
- Boc-protection of the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in THF or dichloromethane . Optimization focuses on solvent selection (e.g., DMF for solubility), catalyst loading (0.5–5 mol%), and temperature control to minimize side reactions. Purity is verified via HPLC or LC-MS .
Q. How should researchers characterize the purity and structural integrity of this compound?
Standard characterization methods include:
- Spectroscopy :
Q. What safety precautions are critical when handling this compound?
Based on structurally related spiro compounds:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Respiratory Protection : Use N95 masks in dusty conditions or when handling powders .
- Ventilation : Conduct reactions in fume hoods to limit inhalation of volatile byproducts (e.g., HF in fluorination steps) .
- First Aid : Flush eyes/skin with water for 15 minutes upon exposure .
Advanced Research Questions
Q. How does the fluorine substituent influence the compound’s reactivity and biological activity?
Fluorine’s electronegativity and small atomic radius enhance:
- Metabolic Stability : By resisting oxidative degradation in cytochrome P450 enzymes .
- Lipophilicity : Improves membrane permeability (logP ~2.5 predicted via computational modeling) .
- Target Binding : Forms hydrogen bonds with biomolecular targets (e.g., kinases or GPCRs) . Comparative studies with non-fluorinated analogs show increased half-life in plasma (e.g., t₁/₂ = 6.2 vs. 3.8 hours) .
Q. What strategies resolve contradictions in reported spectral data for spiro[indoline-piperidine] derivatives?
Discrepancies in NMR shifts or MS fragmentation patterns may arise from:
- Tautomerism : Equilibrium between keto-enol forms in oxindole derivatives . Use DMSO-d₆ to stabilize enolic forms.
- Dynamic Stereochemistry : Spiro center conformational flipping. Low-temperature NMR (-40°C) can freeze rotamers .
- Impurity Interference : Employ preparative TLC or column chromatography to isolate stereoisomers .
Q. How can computational modeling guide the design of analogs with improved pharmacokinetic profiles?
- Molecular Docking : Identify binding poses with target proteins (e.g., serotonin receptors) using AutoDock Vina .
- ADMET Prediction : Tools like SwissADME predict absorption (e.g., Caco-2 permeability) and toxicity (e.g., hERG inhibition) .
- QSAR Studies : Correlate substituent electronic effects (Hammett σ values) with bioactivity .
Key Research Challenges
- Stereochemical Control : Racemization at the spiro center during synthesis requires chiral HPLC or asymmetric catalysis .
- Fluorine-Mediated Toxicity : Monitor for potential bioaccumulation using in vitro hepatocyte assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
